molecular formula C17H13F3N2O3 B2434309 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 394237-70-8

4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B2434309
CAS No.: 394237-70-8
M. Wt: 350.297
InChI Key: FVVBPMRBFOQCQK-UHFFFAOYSA-N
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Description

4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a pyrazolyl group attached to a benzene ring with two hydroxyl groups

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c1-25-11-5-2-9(3-6-11)14-15(21-22-16(14)17(18,19)20)12-7-4-10(23)8-13(12)24/h2-8,23-24H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVBPMRBFOQCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the attachment of the benzene-1,3-diol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. A study demonstrated that it displayed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been tested on various cancer cell lines where it exhibited cytotoxic effects, leading to reduced cell viability and proliferation. The specific pathways involved may include apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : A series of experiments were conducted on cancer cell lines where treatment with the compound resulted in significant reductions in cell growth rates. The IC50 values were determined to assess potency against specific cancer types.
  • Animal Models : In vivo studies using mouse models have shown that administration of the compound led to a notable decrease in tumor size compared to control groups, supporting its therapeutic potential .
  • Mechanistic Studies : Surface plasmon resonance assays indicated strong binding affinities to specific molecular targets involved in cancer progression, further elucidating its mechanism of action.

Material Science Applications

Beyond biological applications, this compound is also being explored for use in material sciences due to its unique electronic properties imparted by the trifluoromethyl group. It has potential applications in:

  • Organic Electronics : As a building block for organic semiconductors due to its electron-withdrawing characteristics.
  • Sensors : The diol functionality allows for potential use in chemical sensors or biosensors.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
  • 4-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol
  • 4-(4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)benzene-1,4-diol

Uniqueness

The uniqueness of 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group, in particular, imparts unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol, commonly referred to as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a methoxyphenyl moiety. The exploration of its biological activity encompasses various aspects such as anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C17H13F3N2O3
  • Molecular Weight : 350.3 g/mol
  • CAS Number : 394237-70-8

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its efficacy against various biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. A study demonstrated that the compound effectively reduced inflammatory markers in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Notably, it exhibited:

  • Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 125 μM against Gram-positive bacteria.
  • Bactericidal activity was confirmed through time-kill assays, indicating that the compound disrupts bacterial cell wall synthesis and protein production pathways .

3. Anticancer Properties

Preliminary studies have indicated that the compound may possess anticancer properties. In vitro assays showed that it inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

Several case studies have explored the biological effects of this pyrazole derivative:

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models with induced arthritis demonstrated that administration of the compound significantly reduced paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups .

Case Study 2: Antimicrobial Efficacy

In a clinical isolate study, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Results showed that it had comparable efficacy to standard antibiotics like ciprofloxacin, with lower MIC values indicating higher potency against these pathogens .

Research Findings Summary Table

Biological ActivityTargetMethodFindings
Anti-inflammatoryCOX-2In vitro & in vivoSignificant reduction in inflammatory markers
AntimicrobialMRSA, E. faecalisMIC AssaysMIC values: 15.625 - 125 μM; bactericidal activity confirmed
AnticancerVarious cancer cell linesCell proliferation assaysInduced apoptosis; inhibited cell proliferation

Q & A

Q. What are the optimal synthetic routes for 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with cyclization of a pyrazole core followed by functionalization. For example:

Cyclization : React 4-methoxyphenylhydrazine with a β-keto ester (e.g., ethyl trifluoropyruvate) under acidic conditions to form the pyrazole ring .

Acylation/Functionalization : Introduce the dihydroxybenzene moiety via Suzuki coupling or nucleophilic aromatic substitution. Optimize solvent (e.g., DMF or THF) and catalyst (e.g., Pd(PPh₃)₄) to improve coupling efficiency .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final yields (30–50%) depend on steric hindrance from the trifluoromethyl group and competing side reactions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad peaks at δ 9–10 ppm). Methoxy (-OCH₃) protons appear as a singlet at δ ~3.8 ppm .
    • ¹³C NMR : Confirm trifluoromethyl (CF₃) presence via a quartet at δ ~120–125 ppm (¹JCF = 270 Hz) .
  • X-ray Crystallography : Resolve ambiguity in pyrazole ring substitution patterns (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers) by analyzing dihedral angles between the pyrazole and benzene rings .

Intermediate Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Methodological Answer:

  • Target Identification : Use kinase inhibition assays (e.g., ADP-Glo™) or fluorescence polarization for protein binding studies. The trifluoromethyl group may enhance hydrophobic interactions with enzyme active sites .
  • Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. Normalize activity data to cell viability to distinguish specific effects from general toxicity .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?

Methodological Answer:

  • Ligand Preparation : Generate 3D conformers using Open Babel, accounting for tautomeric states (e.g., pyrazole N-H orientation) .
  • Docking Workflow :
    • Retrieve target protein structures (e.g., COX-2 or estrogen receptors) from the PDB.
    • Perform grid-based docking (AutoDock Vina) focusing on active sites.
    • Analyze binding poses for hydrogen bonds (e.g., hydroxyl groups with Ser530 in COX-2) and π-π stacking (aryl groups with Phe residues) .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., anti-inflammatory vs. antimicrobial) be resolved?

Methodological Answer:

  • Mechanistic Studies :
    • Use siRNA knockdown or CRISPR-Cas9 to validate target specificity (e.g., COX-2 vs. bacterial gyrase) .
    • Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .
  • SAR Analysis : Synthesize analogs (e.g., replace trifluoromethyl with -Cl or -CF₂H) to isolate structural determinants of activity. Compare logP and polar surface area to assess membrane permeability .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement :
    • Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility, which is limited by the hydrophobic trifluoromethyl group .
  • Metabolic Stability :
    • Perform microsomal assays (human liver microsomes) to identify metabolic soft spots. Introduce deuterium at labile C-H positions to prolong half-life .
  • In Vivo Validation :
    • Administer via oral gavage (10–50 mg/kg) in diet-induced obesity models. Monitor plasma concentrations using LC-MS/MS .

Q. How does the compound’s crystal packing influence its solid-state stability and formulation?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., acetone/water) to isolate polymorphs. Characterize via PXRD and DSC to identify the most thermodynamically stable form .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) using CrystalExplorer. These interactions may dictate hygroscopicity and shelf life .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How can reaction reproducibility be improved?

Methodological Answer:

  • Parameter Optimization :
    • Use design-of-experiment (DoE) approaches to evaluate temperature, solvent polarity, and catalyst loading. For example, higher Pd catalyst concentrations (5 mol%) may suppress Suzuki coupling side products .
  • Real-Time Monitoring :
    • Employ in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., pyrazole ring closure) and adjust conditions dynamically .

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